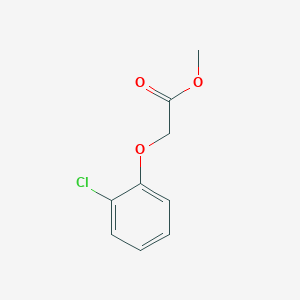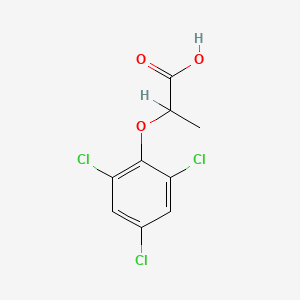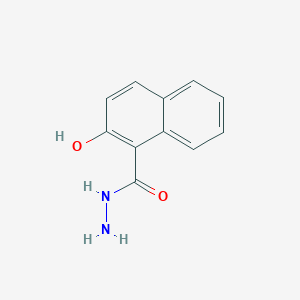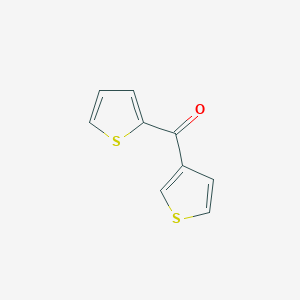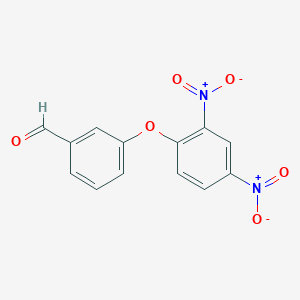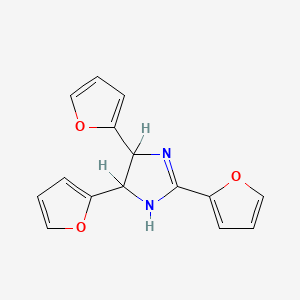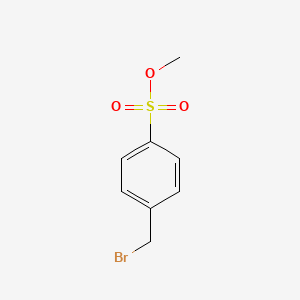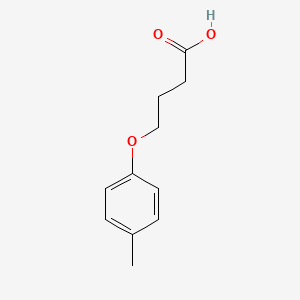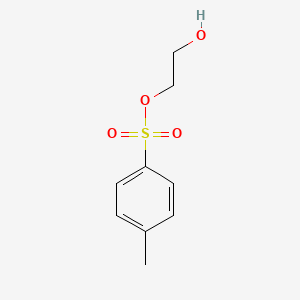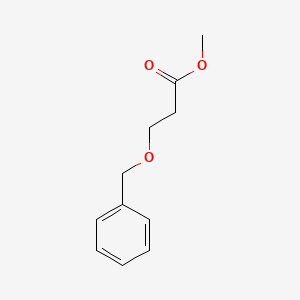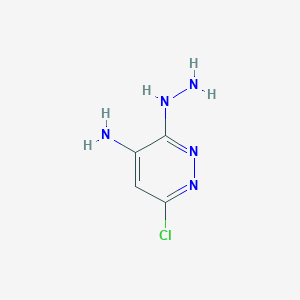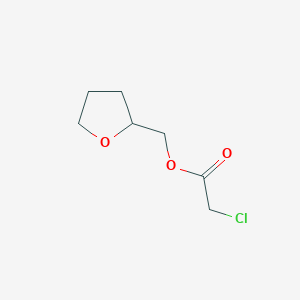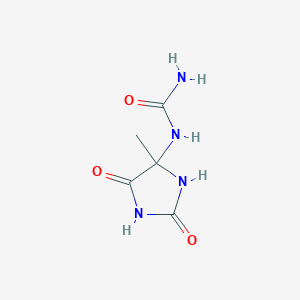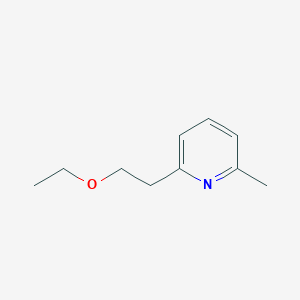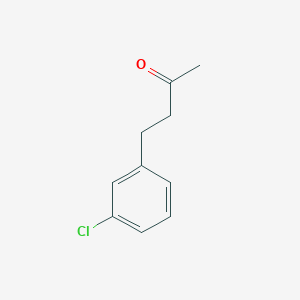
4-(3-Chlorophenyl)butan-2-one
概要
説明
4-(3-Chlorophenyl)butan-2-one is a chemical compound with the molecular formula C10H11ClO. It has a molecular weight of 182.65 . The compound is also known by its IUPAC name, 4-(3-chlorophenyl)-2-butanone .
Synthesis Analysis
4-(3-Chlorophenyl)butan-2-one can be synthesized through various methods, including the Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and propionic acid. This method involves using a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction.Molecular Structure Analysis
The molecular structure of 4-(3-Chlorophenyl)butan-2-one can be represented by the InChI code 1S/C10H11ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 . This indicates that the molecule consists of a butan-2-one group attached to a 3-chlorophenyl group.科学的研究の応用
Environmental Impact and Degradation
Chlorophenols, including compounds similar to 4-(3-Chlorophenyl)butan-2-one, have been extensively reviewed for their environmental persistence and toxicological effects. Chlorophenols are known for their moderate toxicity to mammalian and aquatic life, with potential considerable toxicity to fish upon long-term exposure. These compounds, depending on environmental conditions, exhibit varying degrees of persistence and bioaccumulation, with generally low rates except under specific conditions favoring moderate to high persistence. Notably, their strong organoleptic effect is a critical aspect of their environmental impact (Krijgsheld & Gen, 1986).
Sorption and Soil Interaction
The interaction of chlorophenols and related herbicides with soil, organic matter, and minerals has been the subject of extensive study. These interactions are crucial for understanding the environmental fate of compounds like 4-(3-Chlorophenyl)butan-2-one. A comprehensive review of 2,4-D and other phenoxy herbicides' sorption experiments highlighted the significant role of soil organic matter and iron oxides as sorbents, providing insights into the potential environmental behavior of 4-(3-Chlorophenyl)butan-2-one and related compounds (Werner, Garratt, & Pigott, 2012).
Biodegradation and Remediation
Research into the biodegradation of chlorophenols and their derivatives, including potential pathways for compounds like 4-(3-Chlorophenyl)butan-2-one, has revealed the effectiveness of microbial processes in mitigating environmental pollution. These processes are beneficial for preventing the accumulation of toxic pollutants in the environment and protecting public health. Studies on the microbial degradation of 2,4-D and its derivatives provide a framework for understanding how similar compounds might be broken down in natural and engineered environments (Magnoli et al., 2020).
Applications in Organic Synthesis
The versatility of chlorophenyl compounds in organic synthesis has been demonstrated through their use in catalyzing a variety of chemical reactions. For example, metal cation-exchanged clays have been employed as catalysts for the Friedel-Crafts alkylation of phenol with hydroxybutanones to produce compounds like 4-(4-hydroxyphenyl)butan-2-one, showcasing the potential utility of 4-(3-Chlorophenyl)butan-2-one in similar synthetic applications (Tateiwa & Uemura, 1997).
特性
IUPAC Name |
4-(3-chlorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHTXMYUDWHGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293716 | |
| Record name | 4-(3-chlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)butan-2-one | |
CAS RN |
3506-73-8 | |
| Record name | 4-(3-Chlorophenyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3506-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 91714 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC91714 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-chlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

